2,5-Dioxoimidazolidine-4-carboxamide

Catalog No.
S795283
CAS No.
89033-45-4
M.F
C4H5N3O3
M. Wt
143.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxoimidazolidine-4-carboxamide

CAS Number

89033-45-4

Product Name

2,5-Dioxoimidazolidine-4-carboxamide

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=O)N1)C(=O)N

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N

The exact mass of the compound 2,5-Dioxoimidazolidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dioxoimidazolidine-4-carboxamide (CAS 89033-45-4) is a specialized heterocyclic compound belonging to the hydantoin class. Derived from L-aspartic acid, it serves as a stereochemically defined, bifunctional building block in multi-step organic synthesis. Its primary role is as a key intermediate for constructing complex, biologically active molecules where the hydantoin core and the primary carboxamide group are essential for subsequent transformations, particularly in the development of antiviral agents like carbocyclic nucleosides.

Attempting to substitute 2,5-Dioxoimidazolidine-4-carboxamide with its corresponding carboxylic acid (CAS 5624-16-8) or methyl ester analog introduces significant process inefficiencies. Using the carboxylic acid requires an additional, often challenging, amidation step that consumes reagents like coupling agents and may require extensive purification to remove byproducts. Conversely, starting with the ester form necessitates a subsequent aminolysis reaction. The primary amide of the target compound offers superior stability compared to an ester, reducing susceptibility to unintended hydrolysis during multi-step syntheses, thereby ensuring process robustness and potentially higher overall yields.

Precursor Suitability: Accelerates Synthesis by Eliminating Amidation Steps

Procuring the pre-formed carboxamide (CAS 89033-45-4) directly bypasses the need for converting the analogous carboxylic acid (CAS 5624-16-8) to the amide. Direct amidation of carboxylic acids is thermodynamically unfavorable and requires activation with coupling agents (e.g., DCC, HATU) or harsh thermal conditions, which generate stoichiometric byproducts and necessitate complex purification. The use of this compound as a ready-made intermediate streamlines the synthetic workflow towards complex targets like antiviral agents.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 steps (amide is pre-formed)
Comparator Or Baseline2,5-Dioxoimidazolidine-4-carboxylic acid: 1+ steps (activation and amidation)
Quantified DifferenceSaves at least one full reaction and purification cycle
ConditionsStandard laboratory or industrial multi-step synthesis

This saves significant time, reduces reagent costs, and minimizes waste streams associated with coupling agents, directly impacting project timelines and process mass intensity.

Process Reliability: Enhanced Chemical Stability of Amide vs. Ester Functional Groups

The amide bond in 2,5-Dioxoimidazolidine-4-carboxamide is significantly more stable and less reactive than the corresponding ester bond in analogs like methyl 2,5-dioxoimidazolidine-4-carboxylate. Amides are the least reactive of the common carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon, making amides more resistant to nucleophilic attack and hydrolysis under a wider range of pH and temperature conditions compared to esters.

Evidence DimensionRelative Reactivity to Nucleophilic Acyl Substitution
Target Compound DataLow (most stable common acyl derivative)
Comparator Or BaselineCorresponding Ester: Moderate (more reactive than amides)
Quantified DifferenceAmides are orders of magnitude more stable towards hydrolysis than esters under neutral or basic conditions.
ConditionsAqueous or protic conditions typical in multi-step synthesis workups and purifications.

For complex, multi-step syntheses, the superior stability of the amide group prevents unintended side reactions or degradation, leading to more predictable outcomes, higher process yields, and improved batch-to-batch reproducibility.

Quality Assurance: Guarantees Stereochemical Integrity for Chiral Drug Synthesis

As a derivative of a natural amino acid, this compound is a chiral building block whose stereochemical purity is critical for its intended applications. Procuring a well-characterized, enantiomerically pure intermediate like CAS 89033-45-4 mitigates the significant process risk of racemization, which can occur during the harsh conditions often required for the *de novo* synthesis and cyclization of hydantoins from achiral precursors or less stable intermediates. Maintaining stereochemical control is paramount in pharmaceutical development, as different enantiomers can have drastically different biological activities.

Evidence DimensionRisk of Racemization
Target Compound DataLow (pre-formed, purified chiral center)
Comparator Or BaselineIn-house synthesis from achiral precursors: High (requires asymmetric catalysis or resolution, with risk of epimerization)
Quantified DifferenceAvoids dedicated asymmetric synthesis or chiral resolution steps.
ConditionsSynthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Using a pre-validated chiral building block de-risks a synthetic campaign by ensuring the correct stereoisomer is carried forward, saving costly and time-consuming chiral purification or rework later in the process.

Core Precursor for Carbocyclic Nucleoside Antivirals

This compound is the right choice when developing novel carbocyclic nucleoside analogs for antiviral therapies. Its pre-formed, stereochemically pure hydantoin structure serves as a key fragment, streamlining the synthetic route to complex drug candidates by providing a robust and reliable starting point for elaboration.

Scaffold for Matrix Metalloproteinase (MMP) Inhibitor Libraries

Given that 2-oxo-imidazolidine-4-carboxylic acid derivatives have been successfully used to develop potent MMP inhibitors, this carboxamide version is an ideal starting point for library synthesis. The stable amide handle allows for diverse functionalization, enabling the rapid generation of analogs to explore structure-activity relationships against this important enzyme class.

Intermediate in Multi-Step Synthesis Requiring a Stable Heterocyclic Moiety

This building block is optimally employed in synthetic sequences where a robust, non-labile heterocyclic core is required to survive multiple reaction steps performed on other parts of the molecule. The superior chemical stability of the amide group compared to an ester ensures the integrity of the core structure throughout the synthesis, improving overall efficiency.

XLogP3

-1.3

Other CAS

89033-45-4

Dates

Last modified: 08-15-2023

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